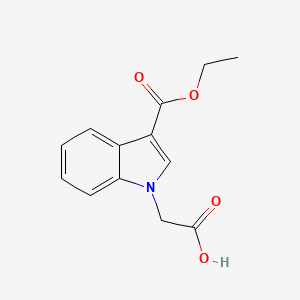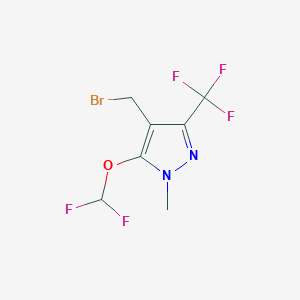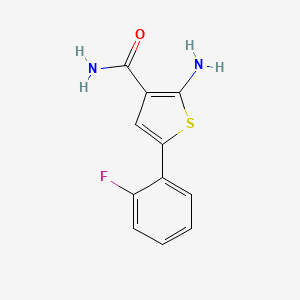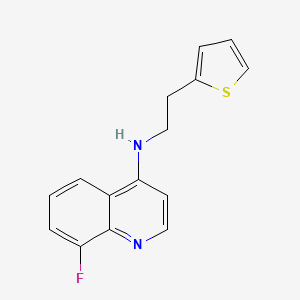
8-fluoro-N-(2-thiophen-2-ylethyl)quinolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-fluoro-N-(2-thiophen-2-ylethyl)quinolin-4-amine is a synthetic organic compound with the molecular formula C15H13FN2S. It is characterized by the presence of a quinoline ring substituted with a fluorine atom at the 8th position and an amine group at the 4th position, which is further linked to a thienyl-ethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-fluoro-N-(2-thiophen-2-ylethyl)quinolin-4-amine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The general steps include:
Formation of the Aryl Halide: The quinoline derivative is halogenated at the 8th position to introduce the fluorine atom.
Coupling Reaction: The halogenated quinoline is then coupled with a thienyl-ethyl boronic acid under Suzuki–Miyaura conditions, using a palladium catalyst and a base in an appropriate solvent.
Industrial Production Methods
Industrial production of this compound would likely scale up the Suzuki–Miyaura coupling reaction, optimizing reaction conditions such as temperature, solvent, and catalyst concentration to maximize yield and purity. Continuous flow reactors may be employed to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
8-fluoro-N-(2-thiophen-2-ylethyl)quinolin-4-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to modify the quinoline ring or the thienyl-ethyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline ring or the thienyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents, nucleophiles, and bases are typically employed.
Major Products Formed
Scientific Research Applications
8-fluoro-N-(2-thiophen-2-ylethyl)quinolin-4-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological targets.
Material Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and light-emitting diodes.
Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, contributing to the development of new therapeutic agents
Mechanism of Action
The mechanism of action of 8-fluoro-N-(2-thiophen-2-ylethyl)quinolin-4-amine involves its interaction with specific molecular targets such as enzymes and receptors. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological macromolecules. The thienyl-ethyl group contributes to the compound’s lipophilicity, facilitating its passage through cell membranes. These interactions can modulate biological pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-Quinolinamine: Lacks the fluorine and thienyl-ethyl substitutions, resulting in different biological activity and chemical properties.
8-Fluoroquinoline: Contains the fluorine substitution but lacks the amine and thienyl-ethyl groups.
N-(2-(2-Thienyl)ethyl)quinolinamine: Similar structure but without the fluorine atom.
Uniqueness
8-fluoro-N-(2-thiophen-2-ylethyl)quinolin-4-amine is unique due to the combination of the fluorine atom, amine group, and thienyl-ethyl substitution. This unique structure imparts distinct electronic properties and biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
124533-68-2 |
|---|---|
Molecular Formula |
C15H13FN2S |
Molecular Weight |
272.3 g/mol |
IUPAC Name |
8-fluoro-N-(2-thiophen-2-ylethyl)quinolin-4-amine |
InChI |
InChI=1S/C15H13FN2S/c16-13-5-1-4-12-14(7-9-18-15(12)13)17-8-6-11-3-2-10-19-11/h1-5,7,9-10H,6,8H2,(H,17,18) |
InChI Key |
ICVDYFIRSNABJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN=C2C(=C1)F)NCCC3=CC=CS3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

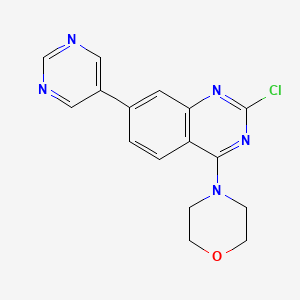
![Ethyl 3-methylthieno[3,2-c]pyridine-2-carboxylate](/img/structure/B8724449.png)
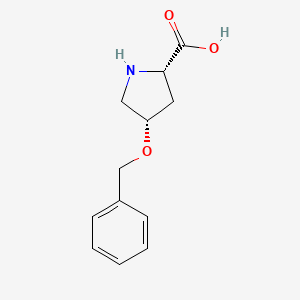
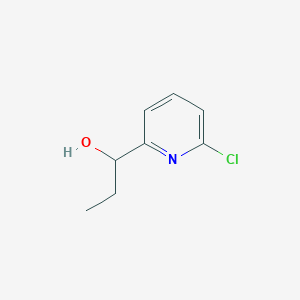
![1,3-dihydro-5-methyl2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B8724482.png)

![1'-(tert-Butoxycarbonyl)spiro[chroman-2,4'-piperidine]-6-carboxylic acid](/img/structure/B8724499.png)

![5-Amino-2-[p-chlorobenzyloxy]pyridine](/img/structure/B8724507.png)
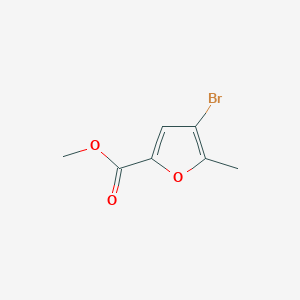
![4-(4-Methylpiperazin-1-yl)-2-[(tetrahydropyran-4-yl)(2,2,2-trifluoroacetyl)amino]benzoic acid tert-butyl ester](/img/structure/B8724525.png)
